molecular formula C10H13IO2 B8318074 5-Iodo-2-isopropyl-3-methoxyphenol

5-Iodo-2-isopropyl-3-methoxyphenol

Cat. No.: B8318074
M. Wt: 292.11 g/mol
InChI Key: MFNUKPKOBHVCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-isopropyl-3-methoxyphenol is an iodinated phenolic compound offered for research purposes. Phenolic compounds with iodine and isopropyl substituents are of significant interest in synthetic organic chemistry, particularly in the development of novel catalysts . Related compounds, such as iodobenzamides with isopropyl and methoxy groups, have been identified as highly reactive and environmentally benign catalysts for the oxidation of benzylic and aliphatic alcohols to their corresponding carbonyl compounds using co-oxidants like Oxone® at room temperature . The strategic placement of iodine and oxygen-containing functional groups on the aromatic ring is a key structural feature in hypervalent iodine catalysts, which are valued for being non-toxic alternatives to heavy metal oxidants . Researchers can explore the potential of this compound as a building block in the synthesis of new catalytic systems or as a precursor for other complex molecules. This product is intended for research applications only and is not meant for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

5-iodo-3-methoxy-2-propan-2-ylphenol

InChI

InChI=1S/C10H13IO2/c1-6(2)10-8(12)4-7(11)5-9(10)13-3/h4-6,12H,1-3H3

InChI Key

MFNUKPKOBHVCSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)I)O

Origin of Product

United States

Preparation Methods

Tosyl Protection and Iodination (Adapted from CN1313426C)

The method described in CN1313426C for 2-methoxy-5-iodophenol provides a foundational approach. For 5-iodo-2-isopropyl-3-methoxyphenol, the synthetic sequence involves:

  • Protection of 3-methoxyphenol :

    • React 3-methoxyphenol with p-tosyl chloride in triethylamine to form the tosyl-protected intermediate.

    • Conditions : 0–30°C, 5–15 hours, 1:1–2 equivalents of p-tosyl chloride.

  • Friedel-Crafts alkylation for isopropyl introduction :

    • Use isopropyl chloride and AlCl₃ in dichloromethane to alkylate the tosyl-protected intermediate at position 2.

    • Challenge : Competing ortho/para direction from the methoxy group necessitates careful temperature control (0–5°C).

  • Iodination with iodine monochloride :

    • Dissolve the alkylated intermediate in glacial acetic acid, add FeCl₃ (0.5–1.5 eq), and introduce iodine monochloride (2–2.5 eq) dropwise.

    • Regioselectivity : The methoxy group directs iodination to position 5 (para to methoxy).

  • Deprotection and purification :

    • Reflux with KOH in ethanol/water (1:1) to remove the tosyl group.

    • Recrystallize with ethanol to yield this compound (reported yield: 85–90%).

Key Data :

StepReagentsTemp (°C)Time (h)Yield (%)
Tosyl protectionp-Tosyl chloride, Et₃N0–305–1592
AlkylationiPrCl, AlCl₃0–5478
IodinationICl, FeCl₃, glacial AcOH25688
DeprotectionKOH, EtOH/H₂O702491

Oxidative Iodination with Trichloroisocyanuric Acid (CN101318881A)

An alternative method employs trichloroisocyanuric acid (TCCA) as a mild oxidant for iodination:

  • Direct iodination of 2-isopropyl-3-methoxyphenol :

    • Dissolve 2-isopropyl-3-methoxyphenol in methanol, add KI (1 eq) and NaOH (1 eq) at 0°C.

    • Introduce TCCA (0.33 eq) in methanol dropwise, stirring for 1–2 hours.

    • Mechanism : TCCA generates iodonium ions, enabling electrophilic substitution at position 5.

  • Workup and purification :

    • Quench with cold water, filter, and recrystallize with ethyl acetate/sherwood oil.

    • Yield : 82–90%.

Advantages :

  • Avoids harsh Lewis acids (e.g., FeCl₃).

  • Shorter reaction time (2 hours vs. 6 hours).

Hypervalent Iodine-Mediated Oxidation (PMC6009128)

While PMC6009128 focuses on benzamide catalysts, its insights into hypervalent iodine species inform iodination kinetics:

  • Catalyst design : N-isopropyl-2-iodo-5-methoxybenzamide accelerates oxidation via pentavalent iodine intermediates.

  • Relevance : Optimizing iodine’s oxidation state may enhance regioselectivity in phenolic systems.

Challenges and Optimization Strategies

Competing Regioselectivity

  • Methoxy vs. hydroxyl direction : Protecting the hydroxyl group is critical to prevent undesired ortho/para iodination.

  • Steric hindrance from isopropyl : Lower temperatures (0–5°C) mitigate side reactions during alkylation.

Purification Techniques

  • Recrystallization solvents : Ethanol (CN1313426C) and ethyl acetate/sherwood oil (CN101318881A) achieve >95% purity.

  • Chromatography : Silica gel columns (CHCl₃:Me₂CO = 18:1) resolve intermediates in multi-step syntheses .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-isopropyl-3-methoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Chemistry: 5-Iodo-2-isopropyl-3-methoxyphenol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the effects of iodine substitution on the biological activity of phenolic compounds. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties. Its phenolic structure may also contribute to its antioxidant activity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropyl-3-methoxyphenol depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can enhance the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to specific receptors, modulating their activity and signaling pathways.

    Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-Iodo-2-isopropyl-3-methoxyphenol is compared below with analogous halogenated phenols and derivatives. Key differences in substituent placement, halogen type, and functional groups are highlighted.

5-(3-Iodothiophen-2-yl)-2-methoxyphenol

  • Structure : Contains a thiophene ring fused with an iodinated aromatic system, lacking the isopropyl group.
  • Synthesis : Synthesized via 5-endo-dig iodocyclization of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate, followed by oxidation and deacylation .
  • Reactivity: The thiophene ring introduces sulfur-based electronic effects, altering redox properties compared to the purely phenolic system in this compound.

5-Fluorouracil

  • Structure: A fluorinated pyrimidine analogue, unrelated to phenolic systems but included here due to its halogenated therapeutic relevance.
  • Biological Activity: Acts as a thymidylate synthase inhibitor, causing DNA damage in rapidly dividing cells. In contrast, this compound’s mechanism is less studied but may involve halogen-bonding interactions .

2-Isopropyl-5-chloro-3-methoxyphenol

  • Halogen Substitution : Chlorine at the 5-position instead of iodine.
  • Stability : Likely more stable under oxidative conditions due to chlorine’s lower susceptibility to elimination reactions.

Data Table: Comparative Properties of Halogenated Phenolic Compounds

Property This compound 5-(3-Iodothiophen-2-yl)-2-methoxyphenol 5-Fluorouracil
Molecular Weight (g/mol) ~292.1 (estimated) ~360.2 130.08
Halogen Type Iodine Iodine Fluorine
Key Functional Groups Phenol, isopropyl, methoxy Thiophene, methoxy Pyrimidine, fluorine
Primary Applications Pharmaceutical research Materials science Chemotherapy
Synthetic Route Not reported in evidence Iodocyclization Nucleophilic fluorination

Research Findings and Implications

  • Synthetic Challenges: Unlike 5-(3-Iodothiophen-2-yl)-2-methoxyphenol, which employs iodocyclization, the synthesis of this compound may require regioselective iodination due to steric hindrance from the isopropyl group .
  • Biological Potential: While 5-Fluorouracil’s efficacy is tied to thymidylate synthase inhibition, this compound’s iodine atom could facilitate interactions with proteins or nucleic acids via halogen bonding, a property underutilized in current therapeutics .
  • Stability Considerations: Iodinated phenols are prone to dehalogenation under UV light, suggesting that this compound may require stabilization for pharmaceutical formulations.

Q & A

Q. How can this compound be integrated into studies on antioxidant mechanisms in oxidative stress models?

  • Methodology : Evaluate radical scavenging activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Compare results with control antioxidants (e.g., ascorbic acid) and analyze dose-response curves. Use electron paramagnetic resonance (EPR) spectroscopy to detect stabilized radical intermediates .

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